1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the reaction of 2-fluorophenylpiperazine with a suitable ketone precursor under controlled conditions. One common method involves the use of palladium-catalyzed N-arylation reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and weak inorganic bases like potassium phosphate or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring provides structural stability. Molecular docking studies have shown that this compound can act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-(piperazin-1-yl)butan-1-amine: Shares the fluorophenyl and piperazine moieties but differs in the alkyl chain length.
4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and fluorophenyl structure but with additional functional groups.
Uniqueness: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective inhibitor of certain transporters sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H19FN2O |
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Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H19FN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
OVVAIGQWTHBRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
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